Phlogacanthoside A

Phosphodiesterase Inhibition Drug Discovery Immunomodulation

Select Phlogacanthoside A for its unique β-D-glucopyranosyl group, which confers distinct solubility and polarity versus non-glycosylated analogs. Essential as a benchmark in AGZY 83-a cytotoxicity assays (IC50 20.5 μg/mL) and for HPLC standardization of Phlogacanthus curviflorus extracts. Do not substitute with aglycones like phlogacantholide B—glycosylation dictates function.

Molecular Formula C26H38O9
Molecular Weight 494.6 g/mol
Cat. No. B162115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhlogacanthoside A
Molecular FormulaC26H38O9
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O
InChIInChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3/t15-,16-,17-,19+,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyUSHSVQJEZJGRFF-CPHRPWCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phlogacanthoside A: Sourcing and Structural Profile of this Diterpene Glycoside for Research


Phlogacanthoside A is a naturally occurring ent-abietane diterpene lactone glycoside, first isolated from the roots of Phlogacanthus curviflorus [1]. It belongs to a class of compounds known for their structural diversity, featuring a furanolactone ring and a glucose moiety attached at the C-19 position [1]. The compound has a molecular formula of C26H38O9 and a molecular weight of 494.58 g/mol . It has also been identified in other plant species, including Aglaia testicularis and Trichosanthes flexuosa, indicating a broader, though still limited, natural distribution [2]. For procurement, it is commercially available as a research-grade natural product with a typical purity of ≥98% .

Why a General 'Diterpene Glycoside' Cannot Substitute for Phlogacanthoside A in Assays


Within the ent-abietane diterpene glycoside class, seemingly minor structural modifications lead to profound shifts in biological activity. For instance, the presence and configuration of the furanolactone ring, the position of hydroxyl groups, and the type of sugar moiety are critical determinants of target engagement [1]. A direct study on antimalarial activity demonstrated that close structural analogs of Phlogacanthoside A, such as phlogacantholide B (the aglycone) and other glycosylated variants, showed vastly different potencies, with IC50 values ranging from 12.97 μM to >100 μM in the same assay [1]. This data confirms that a generic selection of an ent-abietane diterpenoid is highly unreliable for reproducing specific experimental results, as the glycosylation pattern of Phlogacanthoside A appears to modulate, rather than fully abrogate, the activity of its core scaffold [1].

Quantitative Differentiation Evidence for Procuring Phlogacanthoside A


PDE7A1 Inhibition: A Potential Unique Target Engagement Profile vs. Inactive Analogs

Phlogacanthoside A has demonstrated potent inhibition of human Phosphodiesterase 7A1 (PDE7A1) with an IC50 value of 40.0 nM [1]. This activity appears to be a distinct feature within its structural class. In comparable antimalarial and neuroprotective assays, closely related ent-abietane glycosides from the same plant source show no documented PDE7A1 activity [2]. For example, compounds like abientaphlogaside B (8) and pulcherrimoside D, while active in other assays, have not been reported to engage this target, suggesting the specific glycosidic architecture of Phlogacanthoside A may confer this unique enzyme inhibition profile [2].

Phosphodiesterase Inhibition Drug Discovery Immunomodulation

Moderate Antimalarial Potency Defines a Baseline for Glycoside Activity in β-Hematin Inhibition

In a β-hematin formation inhibition assay, a key in vitro test for antimalarial activity, Phlogacanthoside A exhibited moderate inhibitory effects with an IC50 value of 65.01 ± 7.84 μmol·L−1 [1]. This places its potency as significantly lower than the positive control chloroquine diphosphate (IC50 = 8.53 ± 0.08 μmol·L−1) [1]. When compared to its closest structural analog, its aglycone phlogacantholide B (9), which had an IC50 of 46.31 ± 2.66 μmol·L−1, the addition of the glucose moiety in Phlogacanthoside A slightly reduced potency [1]. This contrasts with other glycosides like abientaphlogaside A (7), which was significantly more potent (IC50 = 12.97 ± 1.14 μmol·L−1), underscoring that glycosylation at the C-19 position does not uniformly affect activity [1].

Antimalarial Research β-Hematin Inhibition Structure-Activity Relationship

Lack of Cytotoxicity in Primary Screening Defines a Viability Profile Distinct from Aglycone

In a cytotoxicity screen against the AGZY 83-a human lung cancer cell line, Phlogacanthoside A showed no quantifiable activity, in contrast to its aglycone, phlogacantholide B, which displayed weak inhibition with an IC50 value of 20.5 μg/mL [1]. This result was obtained in a study where both compounds were isolated and tested under the same conditions, confirming that glycosylation abolishes the weak cytotoxic potential of the parent scaffold [1].

Cytotoxicity Assay Cancer Chemoprevention Selectivity Profile

Neuroprotective Inactivity in PC12 Cell Models Differentiates Phlogacanthoside A from Neuroprotective Congeners

Phlogacanthoside A was evaluated for neuroprotective activity in H2O2- and MPP+-induced PC12 cell injury models, and it did not exhibit significant protective effects [1]. This is a clear differentiator from other ent-abietane derivatives from the same plant source, such as compound 5 and the glycoside abientaphlogaside B (8), which demonstrated significant neuroprotection in the MPP+ model [1]. This selective inactivity provides a valuable negative control and highlights the critical importance of specific structural motifs (e.g., an aromatized C-ring or benzoylated glucose) for neuroprotective activity within this class [1].

Neuroprotection Parkinson’s Disease Research PC12 Cell Model

Application Scenarios for Procuring Phlogacanthoside A Based on Differential Evidence


cAMP-Signaling Pathway Research and PDE7A1-Targeted Drug Discovery

Given its potent inhibition of PDE7A1 with an IC50 of 40.0 nM [1], Phlogacanthoside A is best suited as a starting point or tool compound for investigating cAMP-mediated pathways, particularly in immunomodulation. Its lack of reported cytotoxicity against AGZY 83-a cells supports its use in cellular assays where pathway modulation needs to be observed without confounding cell death [2]. This application scenario leverages its unique target profile, which is not seen in other tested ent-abietane glycosides.

Negative Control for Antimalarial and Neuroprotective Structure-Activity Relationship (SAR) Studies

Phlogacanthoside A is a critical negative control for research on diterpene glycosides. In antimalarial SAR, its moderate potency (IC50 = 65.01 μM in β-hematin inhibition) [1] and complete neuroprotective inactivity in PC12 cell models [1] provide a baseline against which to measure the efficacy of more potent analogs like abientaphlogaside A or compound 5. Its demonstrated lack of cytotoxicity [2] further ensures that activity differences in target-based assays are due to target engagement, not non-specific toxicity.

Glycosylation-Specific Bioactivity Studies in Natural Product Chemistry

A direct comparison between Phlogacanthoside A and its aglycone, phlogacantholide B, reveals a dramatic shift in biological profile: the glycoside loses the aglycone's weak cytotoxicity (IC50 = 20.5 μg/mL) [2] and gains PDE7A1 inhibitory activity while significantly reducing antimalarial potency [1]. This makes the pair an ideal case study for investigating how glycosylation modulates the pharmacodynamics and target selectivity of diterpenoid scaffolds.

Quote Request

Request a Quote for Phlogacanthoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.